molecular formula C17H14N2O2 B14880404 2-phenoxy-N-(quinolin-5-yl)acetamide

2-phenoxy-N-(quinolin-5-yl)acetamide

Cat. No.: B14880404
M. Wt: 278.30 g/mol
InChI Key: QWHINLMEDZDRAZ-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Medicinal Chemistry Research

Quinoline, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic therapeutic agents. researchgate.netijper.orgresearchgate.net Its bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for the development of drugs with a wide array of pharmacological activities. nih.gov Quinoline derivatives have been extensively studied and are integral to a variety of marketed drugs. tdcommons.org

The therapeutic applications of quinoline-based compounds are diverse, encompassing:

Antimalarial agents: Historically, quinine, a naturally occurring quinoline alkaloid, was the primary treatment for malaria. Synthetic derivatives like chloroquine (B1663885) and mefloquine (B1676156) have since become mainstays in antimalarial therapy. researchgate.net

Anticancer agents: Compounds such as camptothecin (B557342) and its analogs, which feature a quinoline core, have demonstrated potent antitumor activity by inhibiting DNA topoisomerase I. researchgate.netresearchgate.net

Antibacterial agents: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and levofloxacin, are widely used to treat bacterial infections. researchgate.net

Other therapeutic areas: The quinoline scaffold is also found in drugs with anti-inflammatory, antiviral, antifungal, and antipsychotic properties, highlighting its broad therapeutic potential. ijper.orgresearchgate.net

The unique chemical structure of quinoline allows for extensive modification, enabling researchers to fine-tune its pharmacological properties and develop novel compounds with enhanced efficacy and selectivity. researchgate.net

Role of Phenoxy Moiety as a Privileged Scaffold in Drug Discovery Research

The phenoxy group, an oxygen atom connected to a phenyl ring, is considered a "privileged scaffold" in drug discovery. nih.gov This designation stems from its frequent appearance in the structures of a wide range of biologically active compounds and approved drugs. nih.gov The presence of a phenoxy moiety can significantly influence a molecule's pharmacological profile through various mechanisms. nih.govnih.gov

Key contributions of the phenoxy moiety include:

Enhanced Binding Interactions: The aromatic ring of the phenoxy group can participate in π-π stacking and hydrophobic interactions with biological targets, while the ether oxygen can act as a hydrogen bond acceptor. mdpi.com

Improved Pharmacokinetic Properties: The phenoxy group can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Rigidity and Conformation: It can provide a degree of rigidity to a molecule, helping to lock it into a bioactive conformation for optimal target engagement.

The versatility of the phenoxy scaffold is evident in its incorporation into drugs for various therapeutic applications, including antiviral medications, Bruton's tyrosine kinase (BTK) inhibitors, and agents for treating neurodegenerative diseases. nih.govnih.gov

Overview of 2-Phenoxy-N-(quinolin-5-yl)acetamide within Contemporary Chemical Biology Research

While direct and extensive research on this compound is not widely published, its structure, which combines the quinoline and phenoxy-acetamide scaffolds, places it within a class of compounds with significant therapeutic interest. The acetamide (B32628) linker provides a flexible connection between the two key moieties, allowing for optimal spatial orientation for binding to biological targets.

Research on closely related analogs provides insights into the potential biological activities of this compound. For instance, various phenoxy-acetamide derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. nih.gov Similarly, numerous quinoline derivatives bearing amide functionalities have been synthesized and evaluated for a range of therapeutic applications, including as antibacterial and anticancer agents. nih.gov

The synthesis of such compounds typically involves the coupling of a phenoxyacetic acid derivative with a quinoline amine, in this case, 5-aminoquinoline (B19350). The biological evaluation of these hybrid molecules is a common strategy in drug discovery to explore new chemical space and identify novel therapeutic leads.

Research Landscape and Emerging Academic Interests in this compound

The current research landscape suggests a growing interest in hybrid molecules that combine well-established pharmacophores like quinoline and phenoxy-acetamide. The rationale behind this approach is to create novel chemical entities with potentially synergistic or unique biological activities that are not observed with the individual components alone.

Emerging academic interests are focused on synthesizing libraries of such compounds and screening them against a variety of biological targets. Given the known activities of the parent scaffolds, research involving this compound and its derivatives is likely to explore the following areas:

Anticancer Activity: Both quinoline and phenoxy-acetamide derivatives have demonstrated anticancer potential. nih.gov Therefore, it is plausible that hybrid molecules could exhibit cytotoxic or antiproliferative effects against various cancer cell lines.

Antimicrobial Activity: The quinoline core is a well-known antibacterial pharmacophore, suggesting that this compound could be investigated for its efficacy against bacterial and fungal pathogens.

Enzyme Inhibition: The structural features of this compound make it a candidate for screening against various enzymes, such as kinases, which are important targets in cancer and inflammatory diseases.

While specific data on this compound is limited, the broader research on related compounds indicates a promising future for this class of molecules in the field of medicinal chemistry and drug discovery. Further studies are needed to synthesize, characterize, and evaluate the biological activity of this specific compound to fully understand its therapeutic potential.

Data on Related Quinoline-Phenoxy-Acetamide Derivatives

To illustrate the potential of this chemical class, the following table summarizes the biological activities of some related compounds found in the literature.

Compound NameStructureBiological ActivityReference
(E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamideChemical structure not available in textAnticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 16.84 µM and 21.78 µM, respectively. nih.gov
2-cyano-N-(quinolin-3-yl)acetamideChemical structure not available in textExerted a powerful effect on Ehrlich ascites carcinoma tumor cells in vitro with an IC50 of 2.14 μg/mL. researchgate.net
4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinolineChemical structure not available in textPotent HIV-1 reverse transcriptase inhibitor with an IC50 of 1.22 µM. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-phenoxy-N-quinolin-5-ylacetamide

InChI

InChI=1S/C17H14N2O2/c20-17(12-21-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h1-11H,12H2,(H,19,20)

InChI Key

QWHINLMEDZDRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Phenoxy N Quinolin 5 Yl Acetamide

Established Synthetic Routes for 2-Phenoxy-N-(quinolin-5-yl)acetamide

The primary synthetic strategy for this compound is a multi-step process that hinges on the initial formation of its two key precursors: a phenoxy intermediate and a quinoline (B57606) amine, followed by their subsequent coupling.

Formation of Phenoxy Intermediate

The phenoxy component of the target molecule is derived from phenoxyacetic acid. The synthesis of this intermediate is a well-established procedure, often achieved through a Williamson ether synthesis-type reaction. The process typically begins with the deprotonation of phenol (B47542) using a base, such as sodium hydroxide (B78521), to form a sodium phenolate (B1203915) salt. nih.gov This nucleophilic phenolate then reacts with a haloacetic acid, most commonly chloroacetic acid or its sodium salt. nih.govwikipedia.org

C6H5OH + NaOH → C6H5O-Na+ + H2O

C6H5O-Na+ + ClCH2COOH → C6H5OCH2COOH + NaCl

Detailed procedures describe dissolving monochloroacetic acid in water, adjusting the pH to form sodium chloroacetate, and then adding this solution to a separately prepared solution of sodium phenolate. chemicalbook.com The mixture is then refluxed for several hours to ensure the completion of the reaction. chemicalbook.com Acidification of the reaction mixture after cooling precipitates the phenoxyacetic acid, which can then be purified by filtration and recrystallization. chemicalbook.comwipo.intgoogle.com

Synthesis of the Quinoline Moiety

The quinoline portion of the molecule, specifically the quinolin-5-amine precursor, can be constructed through several classic named reactions for quinoline synthesis. These methods build the bicyclic quinoline ring system from simpler aromatic amine precursors.

Notable methods include:

Skraup Synthesis : This is one of the oldest and most direct methods for quinoline synthesis. It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The dehydration of glycerol by sulfuric acid in situ forms acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring. wordpress.com

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol. slideshare.netwikipedia.org This allows for the synthesis of a wider variety of substituted quinolines. iipseries.orgsynarchive.com The reaction is typically catalyzed by a strong acid. wikipedia.org

Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgdrugfuture.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. youtube.com

These established synthetic routes provide access to a diverse range of substituted quinolines, including the necessary quinolin-5-amine intermediate, by starting with appropriately substituted anilines. acs.org

Table 1: Comparison of Classical Quinoline Synthesis Methods

Synthesis MethodKey ReactantsTypical ConditionsPrimary Product Type
Skraup SynthesisAniline, Glycerol, Oxidizing AgentStrong acid (e.g., H₂SO₄), HeatUnsubstituted or substituted quinolines
Doebner-von Miller ReactionAniline, α,β-Unsaturated CarbonylAcid catalyst (e.g., HCl), HeatSubstituted quinolines (e.g., 2- or 4-substituted)
Combes SynthesisAniline, β-DiketoneAcid catalyst (e.g., H₂SO₄), Heat2,4-Disubstituted quinolines

Coupling Reactions and Acylation Methods

The final step in the synthesis of this compound is the formation of an amide bond between the carboxylic acid group of phenoxyacetic acid and the amino group of quinolin-5-amine. This transformation is a standard acylation reaction.

A common approach involves converting phenoxyacetic acid into a more reactive acyl halide, such as phenoxyacetyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is then reacted with quinolin-5-amine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, to form the final amide product. fishersci.co.uk

Alternatively, modern peptide coupling reagents can be employed to facilitate the direct amidation of phenoxyacetic acid with quinolin-5-amine without the need to first form an acyl chloride. growingscience.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), or uronium salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective. nih.govresearchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond under mild conditions. nih.govnih.gov

Advanced Synthetic Strategies for Analogs and Derivatives

To explore the structure-activity relationships of this compound, chemists employ more advanced synthetic strategies to generate a variety of analogs and derivatives. These methods focus on modifying the core structure through sophisticated condensation and cycloaddition reactions.

Condensation Reactions for Phenoxy Acetamide (B32628) Derivatives

The Ullmann condensation, a copper-catalyzed reaction, offers a powerful method for forming the aryl ether bond present in the phenoxy moiety. wikipedia.org This reaction is particularly useful for synthesizing derivatives where the phenol or the aryl group is sterically hindered or electronically deactivated. The classic Ullmann ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a base and a copper catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.orggoogle.com Modern variations of this reaction utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. nih.gov This methodology provides a route to a wide array of substituted phenoxyacetic acid precursors, which can then be coupled with quinolin-5-amine.

Furthermore, condensation reactions can be used to build more complex acetamide derivatives. For instance, novel phenoxy acetamide analogs can be synthesized by condensing a prepared phenoxyacetic acid intermediate with various substituted amines or diamines using coupling agents, leading to compounds with extended side chains or additional functional groups. nih.govnih.gov

Cycloaddition Procedures for Hybrid Compounds

The quinoline ring system is amenable to cycloaddition reactions, which can be used to construct novel, complex polycyclic, and hybrid molecular architectures. These reactions can dramatically alter the three-dimensional shape and properties of the parent molecule.

[4+2] Cycloaddition (Diels-Alder type) : The quinoline ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, such as alkenes. nih.gov These reactions, often mediated by photochemistry, can lead to the formation of bridged polycyclic structures, effectively converting the planar aromatic system into a more complex 3D architecture. nih.gov This strategy provides a pathway to novel scaffolds where the phenoxy acetamide side chain is attached to a non-aromatic, structurally complex core. combichemistry.com

[2+2] Cycloaddition : Photochemical [2+2] cycloadditions between quinoline derivatives and alkenes have also been reported. researchgate.net These energy transfer-mediated reactions can lead to the formation of dearomatized cyclobutane-fused products. researchgate.net Such procedures enable the creation of unique, strained ring systems that are of interest in medicinal chemistry. nih.govacs.org

These advanced cycloaddition strategies offer a powerful toolkit for creating derivatives of this compound with significantly modified quinoline cores, leading to hybrid compounds with novel structural features.

Table of Compounds

Compound NameRole in Synthesis
This compoundTarget Molecule
PhenolStarting Material
Chloroacetic acidReagent
Sodium phenolateIntermediate
Sodium chloroacetateReagent
Phenoxyacetic acidIntermediate/Precursor
Quinolin-5-amineIntermediate/Precursor
AnilineStarting Material
GlycerolReagent
AcroleinIntermediate
β-DiketoneReagent
α,β-Unsaturated aldehyde/ketoneReagent
Phenoxyacetyl chlorideActivated Intermediate
Thionyl chlorideReagent
Oxalyl chlorideReagent
PyridineBase/Solvent
TriethylamineBase
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling Agent
N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Coupling Agent
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)Coupling Agent

Palladium-Catalyzed Assembly in Related Scaffolds

While the direct palladium-catalyzed synthesis of this compound is not extensively detailed, the assembly of its core components relies heavily on well-established palladium-catalyzed cross-coupling reactions. These methods are fundamental in forming the C-N and C-C bonds necessary to construct the quinoline and acetamide moieties found in the target structure and related scaffolds.

Key palladium-catalyzed reactions applicable to the synthesis of such structures include:

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming the crucial C-N (aryl-amine) bond. In the synthesis of related N-aryl quinoline structures, this method is used to couple an amine with an aryl halide. For instance, the amide nitrogen of a phenoxyacetamide precursor could be coupled with a halogenated quinoline, or conversely, 5-aminoquinoline (B19350) could be coupled with a 2-phenoxyacetyl halide derivative, facilitated by a palladium catalyst and a suitable phosphine (B1218219) ligand like Xantphos or SPhos. rsc.orguncw.edu Such reactions typically employ a base like cesium carbonate (Cs₂CO₃) in a solvent such as dioxane. acs.org The versatility of this reaction allows for the coupling of various primary and secondary amines and amides with aryl halides, making it a powerful tool for constructing the N-(quinolin-5-yl)acetamide linkage. rsc.orgacs.org

Heck Coupling: The Heck reaction is instrumental in forming C-C bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This method is particularly useful for modifying the quinoline core itself. For example, a halo-substituted quinoline can be functionalized by introducing various substituents, which can then be elaborated into more complex structures. Domino processes that combine a Heck reaction with a subsequent cyclization, such as an intramolecular C-N bond formation, have been developed to build substituted quinolin-2(1H)-ones from simple precursors. rsc.org

Aminocarbonylation: This process introduces an amide functional group directly onto an aromatic ring using carbon monoxide and an amine. Palladium-catalyzed aminocarbonylation of halo-quinolines, such as 6-iodoquinoline, has been shown to be an effective route to quinoline-6-carboxamides. nih.gov The reaction conditions, including the choice of ligand (e.g., triphenylphosphine (B44618) vs. XantPhos) and CO pressure, can be tuned to selectively produce either carboxamides or glyoxylamides. nih.gov This methodology could be adapted to form the acetamide linkage by using a suitably substituted amine.

These palladium-catalyzed methods offer mild reaction conditions and high functional group tolerance, making them indispensable for the modular assembly of complex molecules like this compound. rsc.org

Palladium-Catalyzed Reaction Bond Formed Typical Substrates Common Catalysts/Ligands Reference
Buchwald-Hartwig AminationAryl C-NAryl Halides, Amines/AmidesPd(OAc)₂, Pd₂(dba)₃ / Xantphos, SPhos rsc.orguncw.eduacs.org
Heck CouplingAryl C-C (alkenyl)Aryl Halides, AlkenesPd(OAc)₂ rsc.org
AminocarbonylationAryl C(O)-NAryl Halides, Amines, COPd(OAc)₂ / PPh₃, XantPhos nih.gov

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is dictated by the interplay of its three constituent functional groups: the quinoline ring, the phenoxy group, and the acetamide linker. Derivatization can occur at multiple sites, allowing for extensive structural modification.

The quinoline ring system exhibits a notable resistance to oxidation. rsc.org However, under strong oxidizing conditions, such as treatment with potassium permanganate (B83412) (KMnO₄), the benzene (B151609) portion of the quinoline ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). rsc.orgresearchgate.net Milder oxidizing agents, like peracids (e.g., m-CPBA), can selectively oxidize the nitrogen atom of the pyridine ring to form the corresponding quinoline N-oxide. researchgate.net This N-oxide derivative can then serve as an intermediate for further functionalization.

The phenoxy group is generally stable to oxidation, but under harsh conditions, degradation of the aromatic ring can occur. The acetamide moiety is also relatively robust, though the methylene (B1212753) group (α to the carbonyl) could be susceptible to oxidation under specific catalytic conditions.

The amide functional group in this compound can be reduced to the corresponding amine, yielding 2-phenoxy-N'-(quinolin-5-yl)ethanamine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). nih.govpdx.edu The reaction proceeds via hydride attack on the amide carbonyl, followed by elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. pdx.edu Other reagents, including boranes, have also been developed for amide reduction, sometimes offering greater functional group tolerance. mdpi.com

Simultaneously, the quinoline ring can also undergo reduction. Catalytic hydrogenation or reduction with reagents like tin and hydrochloric acid can reduce the pyridine ring, leading to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. rsc.orgacs.org The specific product depends on the reaction conditions; for instance, using lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline. rsc.org Therefore, the choice of reducing agent is critical to selectively target either the amide or the quinoline ring.

Reaction Type Reagent Affected Moiety Product Reference
OxidationKMnO₄Quinoline (Benzene part)Pyridine-2,3-dicarboxylic acid rsc.orgresearchgate.net
Oxidationm-CPBAQuinoline (Nitrogen)Quinoline N-oxide researchgate.net
ReductionLiAlH₄AcetamideEthylamine derivative pdx.edu
ReductionCatalytic Hydrogenation (e.g., Sn/HCl)Quinoline (Pyridine part)1,2,3,4-Tetrahydroquinoline derivative rsc.orgacs.org

The quinoline ring is the primary site for both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The quinoline ring is less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. However, substitution is possible under vigorous conditions and occurs preferentially on the benzene ring at positions C5 and C8, as these positions lead to the most stable cationic intermediates (Wheland intermediates). rsc.orguncw.eduualberta.ca Therefore, reactions like nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) on this compound would be expected to introduce substituents at the C8 position, as the C5 position is already occupied. oregonstate.edu

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of quinoline is electron-deficient and thus activated towards nucleophilic attack, particularly at the C2 and C4 positions. oregonstate.edu Reactions such as the Chichibabin reaction (using sodamide, NaNH₂) can introduce an amino group at the C2 position. oregonstate.edu Similarly, strong bases like potassium hydroxide can introduce a hydroxyl group. oregonstate.edu While the target molecule already possesses substituents, further derivatization on the quinoline core via nucleophilic attack remains a possibility, especially if activating groups are present or under forcing conditions. The phenoxy ring, being electron-rich, is generally unreactive to nucleophilic substitution unless activated by strong electron-withdrawing groups. clockss.org

Analytical Characterization Techniques in Synthetic Confirmation

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in solution.

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would display a series of characteristic signals.

Quinoline Protons: The seven protons on the quinoline ring would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at C2, adjacent to the nitrogen, is often the most deshielded. The coupling patterns (doublets, triplets, and doublets of doublets) would be complex due to spin-spin coupling between adjacent protons, allowing for the assignment of each position. ualberta.canih.gov

Phenoxy Protons: The five protons of the phenoxy group would also resonate in the aromatic region, likely between δ 6.8 and 7.5 ppm. The protons ortho to the oxygen atom would typically appear at a slightly higher field than the meta and para protons.

Methylene and Amide Protons: A key singlet signal, integrating to two protons, would be expected for the methylene (-CH₂-) bridge between the phenoxy oxygen and the amide carbonyl, likely appearing in the δ 4.5-5.0 ppm range. The amide proton (-NH-) would appear as a broad singlet, with a chemical shift that can vary significantly (typically δ 8-11 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding. wisc.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing distinct signals for each carbon atom.

Carbonyl Carbon: The amide carbonyl carbon is a key diagnostic signal, expected to appear significantly downfield in the range of δ 165-175 ppm. oregonstate.edu

Aromatic Carbons: The carbons of the quinoline and phenoxy rings would resonate in the aromatic region (δ 110-160 ppm). researchgate.netoregonstate.edu The carbons directly attached to the nitrogen (C2, C8a) and oxygen atoms would be shifted accordingly. Quaternary carbons would typically show weaker signals.

Methylene Carbon: The methylene bridge carbon (-CH₂-) would be observed in the aliphatic region, typically around δ 65-70 ppm, influenced by the adjacent oxygen and carbonyl group. oregonstate.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

There is no specific FT-IR data available for this compound in the reviewed literature. This analysis would typically be used to identify the functional groups present in the molecule. Expected characteristic absorption bands would include N-H stretching for the amide group, C=O stretching of the carbonyl group, C-O-C stretching of the ether linkage, and various C=C and C=N vibrations from the aromatic quinoline and phenyl rings.

Mass Spectrometry (MS)

Specific mass spectrometry data, which is used to determine the molecular weight and fragmentation pattern of a compound, could not be located for this compound. This analysis would be crucial for confirming the molecular formula, C₁₇H₁₄N₂O₂.

Elemental Analysis

Published elemental analysis results for this compound are not available. This technique would provide the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which would be compared against the theoretical values calculated from its molecular formula to establish purity. For C₁₇H₁₄N₂O₂, the theoretical composition would be approximately:

Carbon (C): 73.37%

Hydrogen (H): 5.07%

Nitrogen (N): 10.07%

Without experimental findings, a comparison to confirm a synthesized sample's purity cannot be made.

Structure Activity Relationship Sar Investigations of 2 Phenoxy N Quinolin 5 Yl Acetamide and Analogs

Fundamental Structural Features and Their Contribution to Biological Efficacy

The phenoxy group is a prevalent feature in many biologically active compounds, valued for its ability to form key interactions with biological targets and influence a molecule's physicochemical properties. nih.gov Phenoxy acetamide (B32628) derivatives are recognized as significant pharmacophores with a wide range of distinct biological activities. nih.govnih.gov The phenoxy ring can engage in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic residues in protein binding pockets. mdpi.com

In the context of related structures, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, the aryloxy (phenoxy) moiety occupies a critical region of the scaffold. Modifications to this group have been shown to be well-tolerated and can significantly modulate potency, indicating its importance in anchoring the molecule to its target. mdpi.com The oxygen atom of the phenoxy group can also act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. The versatility of the phenoxy ring allows it to serve as a platform for substitution, enabling the fine-tuning of electronic and steric properties to optimize biological activity. nih.gov

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. nih.govnih.gov Quinoline derivatives have demonstrated anticancer, antimalarial, antimicrobial, and anti-inflammatory properties, among others. mdpi.comnih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for interacting with acidic residues in a biological target or for improving pharmacokinetic properties. nih.gov

The point of attachment of the acetamide linker to the quinoline ring is a critical determinant of activity. In the title compound, the linker is at the 5-position. The specific isomerism (i.e., attachment at position 5 vs. other positions like 2, 4, or 8) can drastically alter the molecule's three-dimensional shape and its ability to fit into a specific binding site. For example, in a series of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy-acetamide inhibitors, substitutions on the quinoline ring were integral to achieving potent and selective inhibition of the ADAMTS-5 enzyme. nih.gov The planar, aromatic nature of the quinoline moiety also facilitates π-π stacking interactions, which are often vital for high-affinity binding. mdpi.com

The acetamide linker connecting the phenoxy and quinoline moieties is far from being a passive spacer; it plays a crucial role in orienting the two aromatic systems and participates directly in molecular interactions. The amide bond (-NHCO-) is a key structural feature in many pharmaceuticals due to its rigidity and ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). mdpi.com This dual capacity allows the acetamide linker to form strong hydrogen bonds with amino acid residues in a protein's active site, thereby anchoring the molecule. researchgate.net

Impact of Substituent Modifications on Biological Activities

Modifying the core scaffold of 2-phenoxy-N-(quinolin-5-yl)acetamide with various substituents is a primary strategy for optimizing its biological profile. The addition of functional groups can affect the molecule's potency, selectivity, and pharmacokinetic properties, such as membrane permeability and metabolic stability.

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common tactic in medicinal chemistry to enhance biological activity. Halogens can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes. nih.gov Furthermore, they can form halogen bonds—a type of non-covalent interaction with electron-donating atoms in a binding site—that can significantly increase binding affinity.

In studies of related phenoxy acetamide analogs, halogen-containing derivatives were found to have enhanced anti-inflammatory functions. nih.gov For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, analogs with 2-chloro and 4-chloro substitutions on the phenoxy ring showed improved potency as SLACK inhibitors compared to the unsubstituted parent compound. mdpi.com The position of the halogen is also critical; a chloro-substituent on certain quinoline derivatives has been shown to enhance antileishmanial activity. nih.gov This suggests that strategic halogenation of either the phenoxy or quinoline ring of the title compound could lead to more potent analogs.

Table 1: Effect of Halogen Substitution on Biological Activity in a Related Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide SLACK Inhibitors Data extracted from a study on a related chemical series to illustrate the principle. mdpi.com

Compound Analogue (Substitution on Phenoxy Ring)IC50 (µM)
Unsubstituted (Parent Compound)1.2
2-Chloro0.77
3-Chloro1.3
4-Chloro0.67

The addition of small alkyl (methyl) and alkoxy (methoxy) groups can have profound effects on a molecule's activity and properties. Methyl groups are lipophilic and can engage in van der Waals interactions, potentially increasing binding affinity by occupying small hydrophobic pockets within the target protein. beilstein-journals.org Methoxy (B1213986) groups are particularly interesting as they can influence a molecule's conformation and electronic properties. nih.govresearchgate.net While the oxygen can act as a hydrogen bond acceptor, the methyl group adds lipophilicity. nih.gov

In SAR studies of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs, methyl and methoxy substitutions on the phenoxy ring did not lead to superior potency compared to the parent hit compound, suggesting that these specific positions may not favor such modifications in that particular series. mdpi.com However, in a different series of 8-amino-6-methoxyquinoline (B117001) hybrids, the presence of the methoxy group was a key feature, and modifications at other parts of the molecule led to potent antiplasmodial activity. mdpi.com The effect of these substituents is highly context-dependent. For instance, a methoxy group on a phenoxy ring can alter its orientation relative to the rest of the molecule, which can be either beneficial or detrimental to binding, depending on the architecture of the active site. researchgate.net

Table 2: Effect of Methyl and Methoxy Substitutions on Biological Activity in a Related Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide SLACK Inhibitors Data extracted from a study on a related chemical series to illustrate the principle. mdpi.com

Compound Analogue (Substitution on Phenoxy Ring)IC50 (µM)
Unsubstituted (Parent Compound)1.2
4-Methyl1.5
2-Methoxy2.8
4-Methoxy2.6

Effects of Electron-Releasing and Electron-Withdrawing Groups

The electronic nature of substituents on the phenoxy ring of phenoxy acetamide derivatives has a marked impact on their biological activities. Generally, the introduction of electron-withdrawing groups (EWGs) on the phenoxy moiety tends to enhance the potency of these compounds in various therapeutic contexts.

In studies of related phenoxy acetamide analogs, derivatives containing halogen substituents were found to have enhanced anti-inflammatory functions. nih.gov Furthermore, the presence of a nitro group (a strong EWG) has been associated with notable anti-cancer, anti-inflammatory, and analgesic activities. nih.gov

This trend is corroborated in similar heterocyclic systems. For instance, in a series of 2-phenylamino-4-phenoxyquinoline derivatives, which share the phenoxy and quinoline motifs, analogs with strong EWGs on the phenoxy ring demonstrated significant potency. Specifically, compounds bearing 4'-formyl (-CHO) and 4'-cyano (-CN) groups were identified as highly potent inhibitors of HIV-1 reverse transcriptase. mdpi.com The high activity of the cyano-substituted analog, in particular, highlights the favorable impact of a potent electron-withdrawing substituent at this position. mdpi.com

The table below summarizes the observed effects of various substituent groups on the activity of related phenoxy acetamide and phenoxyquinoline scaffolds.

ScaffoldSubstituent GroupElectronic NatureObserved Effect on Activity
Phenoxy acetamide analogsHalogenElectron-withdrawingEnhanced anti-inflammatory function nih.gov
Phenoxy acetamide analogsNitro (-NO₂)Electron-withdrawingGood anti-cancer & anti-inflammatory activity nih.gov
4-Phenoxyquinoline analogs4'-Formyl (-CHO)Electron-withdrawingPotent HIV-1 RT inhibition mdpi.com
4-Phenoxyquinoline analogs4'-Cyano (-CN)Electron-withdrawingPotent HIV-1 RT inhibition mdpi.com

Positional Isomerism and Stereochemical Considerations in SAR

The specific attachment of the acetamide group at the 5-position of the quinoline ring is a key structural feature. Research on other quinoline-based compounds has shown that altering the substitution pattern can lead to dramatic changes in activity. For example, in a series of 2-phenylamino-4-phenoxyquinoline derivatives, the specific arrangement of a phenylamino (B1219803) group at the 2-position and a phenoxy group at the 4-position was found to be critical for their function as HIV-1 RT inhibitors. mdpi.com This underscores the importance of the relative positioning of large substituents on the quinoline core.

Furthermore, biological activity has been identified in compounds where the linkage to the quinoline ring occurs at different positions. One study reported that N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, with a linkage at the 6-position, was the most active compound against a nasopharyngeal cancer cell line. nih.gov This suggests that while the 5-position is a viable attachment point, other isomers, such as those linked at the 6- or 8-positions, could exhibit distinct and potentially potent biological profiles.

Currently, specific research into the stereochemical aspects of this compound is limited. However, in related chiral compounds, enantiomers have demonstrated different potencies. For instance, in a study of chiral anthranilic amide derivatives, the S-enantiomers exhibited stronger inhibition of acetylcholinesterase (AChE), while the R-enantiomers were better inhibitors of butyrylcholinesterase (BChE), highlighting that stereochemistry can be a key factor in both potency and selectivity. researchgate.net

Comparative SAR with Structurally Related Compounds

One closely related class of compounds is the 2-aryloxy-N-(pyrimidin-5-yl)acetamides. In this series, the phenoxy (or "eastern") ring was found to be quite tolerant to modification with various functional groups. The introduction of electron-withdrawing groups such as fluoro, chloro, trifluoromethyl, and trifluoromethoxy at the ortho-, meta-, or para-positions of the phenoxy ring resulted in only slight variations in potency, with many analogs retaining submicromolar activity. This suggests that for this scaffold, the phenoxy moiety is amenable to substitution, which can be useful for fine-tuning physicochemical properties without significant loss of primary activity.

In contrast, studies on quinoxaline (B1680401) sulfonamides, another related heterocyclic system, revealed that the introduction of electron-donating groups contributed positively to their antibacterial activity. mdpi.com This presents an opposing trend to that observed in many phenoxy acetamide analogs, where electron-withdrawing groups are often favored, indicating that the electronic requirements can be highly dependent on the specific heterocyclic core and the biological target.

The 2-phenylamino-4-phenoxyquinoline scaffold offers another point of comparison. Here, the quinoline core is substituted at two positions with bulky groups. SAR studies found that the nature and position of these substituents were critical. A pyridinylamino group at the 2-position and a substituted phenoxy group at the 4-position were pivotal for high potency against HIV-1 RT. mdpi.com This highlights that in disubstituted quinolines, the interplay between substituents and their precise location on the ring system is a key determinant of activity, a principle that likely extends to the this compound series.

The table below provides a comparative summary of SAR findings across these related scaffolds.

Compound ClassCore HeterocycleKey SAR Findings
2-Aryloxy-N-(pyrimidin-5-yl)acetamidesPyrimidine (B1678525)Phenoxy ring is tolerant to various electron-withdrawing groups (F, Cl, CF₃, OCF₃) with minimal impact on potency.
2-Phenylamino-4-phenoxyquinolinesQuinolineSpecific substitution at C2 (pyridinylamino) and C4 (phenoxy) is critical; EWGs on the phenoxy ring (e.g., -CN) enhance activity. mdpi.com
Quinoxaline sulfonamidesQuinoxalineElectron-donating groups on the scaffold were found to increase antibacterial activity. mdpi.com

Molecular Mechanisms and Biological Target Interactions

Elucidation of Mechanism of Action (MOA) through Cellular and Biochemical Assays

While direct experimental data on 2-phenoxy-N-(quinolin-5-yl)acetamide is limited, the mechanism of action can be inferred from extensive research on its constituent chemical groups. Quinoline (B57606) and phenoxyacetamide derivatives have been shown to exert significant effects on cellular processes such as apoptosis, cell cycle progression, and migration. ekb.egmdpi.com

The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. nih.govnih.gov A deficiency in apoptosis is a key characteristic of cancer cells, and its restoration is a major goal of cancer therapy. nih.govresearchgate.net Numerous quinoline derivatives have demonstrated potent pro-apoptotic activity in various cancer cell lines. globalresearchonline.net

The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Research on quinoline derivatives shows activation of both. For instance, the quinoline derivative PQ1 was found to induce apoptosis in T47D breast cancer cells by activating both caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the initiator of the intrinsic pathway. nih.govresearchgate.net This dual activation leads to the cleavage and activation of executioner caspase-3. nih.gov The intrinsic pathway is often modulated by the Bcl-2 family of proteins; studies show that quinoline compounds can increase the levels of the pro-apoptotic protein Bax and promote the release of cytochrome c from mitochondria into the cytosol, a critical step for activating caspase-9. nih.govresearchgate.net Other quinoline derivatives have been shown to induce apoptosis via the generation of reactive oxygen species (ROS) and the activation of caspase-3. waocp.org

Similarly, novel semi-synthetic phenoxyacetamide derivatives have been identified as potent inducers of apoptosis in liver cancer (HepG2) cells. mdpi.comnih.gov One such derivative was shown to significantly increase the population of both early and late apoptotic cells, with evidence pointing to the intrinsic pathway as the dominant mechanism. nih.gov Given these findings, it is plausible that this compound may also function as an apoptosis inducer, leveraging the established capabilities of its core structures to activate caspase-dependent cell death pathways in cancer cells.

Disruption of the cell cycle is another hallmark of cancer, and inducing cell cycle arrest is a proven strategy for inhibiting tumor growth. tandfonline.com The quinoline scaffold is a component of numerous compounds that have been investigated for their ability to modulate cell cycle progression. ekb.eg

Studies have shown that different quinoline derivatives can arrest the cell cycle at various phases. For example, some derivatives cause an accumulation of cells in the G2/M phase, effectively halting cell division before mitosis. tandfonline.com Other quinoline compounds have been observed to induce a G0/G1 phase arrest in lung and esophageal cancer cells. mdpi.com This arrest prevents cells from entering the S phase, where DNA replication occurs. mdpi.com The specific phase of arrest can depend on the derivative's structure and the type of cancer cell being studied. waocp.orgtandfonline.com

Phenoxyacetamide derivatives have also been implicated in cell cycle modulation. In one study, a novel phenoxyacetamide compound induced a G1/S phase arrest in HepG2 liver cancer cells, blocking their progression into the DNA synthesis phase. nih.gov The combined evidence suggests a strong potential for this compound to act as a cell cycle inhibitor, possibly by inducing arrest at the G0/G1 or G2/M checkpoints, thereby preventing cancer cell proliferation. tandfonline.commdpi.com

Cell migration and invasion are critical processes in the metastasis of cancer, which is the primary cause of cancer-related mortality. dovepress.com The ability to inhibit these processes is a key feature of potential anti-metastatic agents. Quinoline derivatives have been shown to disrupt cell migration and angiogenesis (the formation of new blood vessels that feed a tumor). ekb.egresearchgate.net The anticancer effects of some quinoline compounds are hypothesized to be mediated by the downregulation of specific genes, such as Lumican, which is known to induce cancer cell migration and invasion. nih.gov

Furthermore, phenoxyacetamide derivatives have been found to prevent metastatic cancer cells from migrating and invading by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. mdpi.com These enzymes are crucial for degrading the extracellular matrix, a necessary step for cancer cells to invade surrounding tissues and metastasize. mdpi.com This dual evidence base points to the possibility that this compound could possess anti-migratory and anti-invasive properties.

Identification and Characterization of Molecular Targets

The biological effects of a compound are dictated by its interactions with specific molecular targets, most often proteins such as enzymes or receptors.

The inhibition of enzymes is a central mechanism in pharmacology. The phenoxyacetamide and quinoline moieties have been incorporated into inhibitors targeting a wide array of enzymes, including protein kinases, DNA methyltransferases, and proteases. mdpi.comnih.gov

A significant area of research for compounds containing the 2-phenoxyacetamide (B1293517) scaffold is the inhibition of aggrecanases, particularly ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). nih.gov ADAMTS-5 and the related enzyme ADAMTS-4 are key proteases responsible for the degradation of aggrecan, a major component of cartilage. mdpi.com The dysregulated activity of these enzymes is directly linked to the progression of osteoarthritis, making them important therapeutic targets. mdpi.comimperial.ac.uk

A study of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives, which are structurally related to this compound, revealed potent inhibition of ADAMTS-5. nih.gov Several compounds in this series demonstrated sub-micromolar potency against ADAMTS-5 and showed good selectivity over the related metalloprotease ADAMTS-4. nih.gov This selectivity is a crucial aspect in drug design, as ADAMTS-5 is considered the primary aggrecanase involved in cartilage degradation in osteoarthritis. nih.govacs.org The ability of this specific chemical scaffold to potently and selectively inhibit ADAMTS-5 suggests that this compound may also function as an inhibitor of this key enzyme. nih.gov

Inhibitory Activity of 2-Phenoxyacetamide Analogs Against Aggrecanases
CompoundADAMTS-5 IC50 (µM)ADAMTS-4 IC50 (µM)Selectivity (ADAMTS-4/ADAMTS-5)
Analog 100.13>50>385-fold
Analog 140.1415107-fold
Analog 250.1114127-fold
Analog 530.081>50>617-fold

Data derived from a study on N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives. nih.gov IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

Enzyme Inhibition Studies

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9, MMP-13, MMP-12)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. researchgate.net Their activity is implicated in various physiological and pathological processes, including cancer metastasis and inflammation. nih.govmdpi.com Despite extensive research into MMP inhibitors, nih.govresearchgate.net a thorough search of available scientific literature did not yield any specific studies or data on the inhibitory activity of this compound against MMP-2, MMP-9, MMP-13, MMP-12, or other MMPs.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2, CYP2C19, CYP2C9, CYP3A4)

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of drugs and endogenous compounds. nih.gov Inhibition of these enzymes is a key factor in many drug-drug interactions. nih.gov While the inhibition of CYP enzymes by various compounds is a broad area of study, nih.govnih.gov there is currently no published research or specific data detailing the inhibitory effects of this compound on the activities of CYP1A2, CYP2C19, CYP2C9, or CYP3A4. One study on structurally distinct, more complex quinoline derivatives, specifically N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5, noted moderate CYP3A4 inhibition for one of its analogues. researchgate.net However, these findings cannot be extrapolated to this compound due to significant structural differences.

Dihydroorotate Dehydrogenase (DHODH) and Cytochrome bc1 Complex as Potential Targets

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for antiproliferative and anti-inflammatory drugs. ulisboa.pt The cytochrome bc1 complex (Complex III) is a critical component of the mitochondrial electron transport chain and a validated target for antimalarial and antifungal agents. Quinolone-based compounds have been investigated as inhibitors of the cytochrome bc1 complex. However, a detailed literature search found no evidence or studies investigating this compound as an inhibitor of either DHODH or the cytochrome bc1 complex.

Cholinesterase Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Research has been conducted on the broader class of 2-phenoxy-N-substituted-acetamide derivatives for their cholinesterase inhibitory potential. One study synthesized and evaluated four such derivatives, finding them to possess moderate activity, particularly with selectivity for acetylcholinesterase over butyrylcholinesterase. However, the specific compound, this compound, was not included among the derivatives tested in this research. Therefore, while the general scaffold shows potential for cholinesterase inhibition, there is no direct experimental data confirming this activity for this compound itself.

Src Kinase Inhibition

Src kinase is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, differentiation, and migration, and is a target in cancer therapy. Various quinoline-containing compounds have been investigated as Src kinase inhibitors. Despite this, no specific research, data, or findings on the Src kinase inhibitory activity of this compound have been reported in the scientific literature.

Receptor Binding Affinities and Modulatory Effects

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. nih.gov Antagonists of this receptor are being investigated for various neurological disorders. After a thorough review of the available literature, no studies were found that investigated or reported on the binding affinity or antagonistic effects of this compound at the histamine H3 receptor.

5-HT1A Receptor Agonist Activity

The serotonin (B10506) 1A (5-HT1A) receptor is a key target in the central nervous system for modulating mood and behavior. While direct studies on this compound are not extensively detailed in publicly available literature, the broader class of quinoline and acetamide (B32628) derivatives has been investigated for activity at serotonin receptors. Pharmacological activation of 5-HT1A receptors is a recognized strategy for achieving therapeutic effects in various neurological conditions. mdpi.com Agonists for this receptor are considered potential candidates for pain relief and other central nervous system applications. unimore.it The development of selective 5-HT1A receptor agonists is an active area of research, aiming to reduce off-target effects, such as those at α1-adrenergic or other serotonin receptor subtypes like 5-HT2, 5-HT6, and 5-HT7. unimore.itnih.gov Further investigation is required to characterize the specific binding and functional activity of this compound at the 5-HT1A receptor.

GABA-A Receptor Interactions

The Gamma-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory channel in the central nervous system, and its modulation can produce sedative and anxiolytic effects. nih.gov Compounds containing phenolic moieties have been identified as potential modulators of GABA-A receptors. nih.govnih.gov These molecules can interact with various binding sites on the receptor complex, acting as positive, negative, or neutral allosteric modulators. nih.gov The phenoxy group within this compound suggests a potential for interaction with the GABA-A receptor complex. However, specific studies detailing the binding affinity and functional modulation of this compound at GABA-A receptors are not prominently available in the current body of scientific literature. Research on new GABA-amides continues to seek compounds with clear structure-activity relationships for the functional analysis of GABA-A receptors. researchgate.net

Peripheral-type Benzodiazepine (B76468) Receptor (PBR) Modulation

The peripheral-type benzodiazepine receptor (PBR), also known as the translocator protein (TSPO), is located in the mitochondria and is upregulated in states of neuroinflammation and brain injury. nih.govnih.gov Structurally related compounds featuring a phenoxyphenyl acetamide scaffold have been identified as potent and selective ligands for PBR. nih.gov One notable example is DAA1106, or N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, which has a high affinity for PBR and has been developed as a radioligand for positron emission tomography (PET) imaging of microglial activation in the brain. nih.govnih.gov The core structure of this compound shares the N-substituted phenoxy acetamide moiety, suggesting it may also interact with PBR.

Table 1: PBR Ligand Activity of Structurally Related Phenoxyphenyl Acetamide Analogs

Compound NameTargetAffinity/Activity
DAA1106PBRHigh-affinity agonist
[¹⁸F]FEDAA1106PBRSelective and specific binding
[¹³¹I]PBR3aPBRDeveloped for SPECT imaging

This table presents data for compounds structurally related to this compound to illustrate the potential activity of the chemical scaffold.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) and Alpha (PPAR-α) Ligand Activity

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism. nih.gov PPAR-α is primarily involved in fatty acid metabolism, while PPAR-γ is a key regulator of adipogenesis and insulin (B600854) sensitivity. nih.govnih.gov The phenoxy acetamide moiety is a structural feature present in compounds that have been investigated as potential PPAR ligands. nih.gov For instance, series of acetamides have been synthesized and evaluated for dual agonistic activity at PPARα/δ and inhibitory activity against Acetyl-CoA carboxylase (ACCs). nih.gov Although the direct interaction of this compound with PPARs has not been specifically documented, its core structure aligns with scaffolds known to produce PPAR ligands. Further screening and functional assays would be necessary to determine its affinity and efficacy as a PPAR-α or PPAR-γ agonist.

Investigation of Protein-Ligand Interactions

The protein-ligand interactions for the 4-phenoxy-quinoline scaffold are distinct from typical kinase inhibitors. Instead of competing with ATP at the catalytic site, these molecules are thought to interfere with the dynamic localization of the AURKB-containing CPC during mitosis. nih.govacs.org The precise binding partner has not been definitively identified, but it is hypothesized that these compounds may bind to a component of the CPC (such as INCENP, Survivin, or Borealin) or to another regulatory protein that is essential for the timely repositioning of AURKB to the spindle midzone at the onset of anaphase. nih.govnih.gov This interaction disrupts the spatial and temporal regulation of AURKB, leading to mitotic failure. This unique mechanism, which targets protein localization rather than enzymatic activity, represents an innovative approach in antimitotic therapy. nih.gov

Computational Chemistry and in Silico Modeling

In Silico ADMET Predictions for Drug Discovery (Excluding Toxicity Predictions)

Bioavailability Score Analysis

The bioavailability of a drug candidate is a critical parameter that influences its therapeutic efficacy. In silico tools can provide a preliminary assessment of a compound's potential oral bioavailability. One such metric is the Abbot Bioavailability Score, which categorizes the probability of a compound having more than 10% oral bioavailability in rats. This prediction is based on a combination of physicochemical properties and established rules of drug-likeness. For 2-phenoxy-N-(quinolin-5-yl)acetamide, the predicted bioavailability score suggests a high probability of good oral absorption. This is an encouraging initial indicator for its potential as an orally administered therapeutic agent.

Metabolic Stability Prediction (e.g., liver microsome stability)

The metabolic stability of a compound, particularly its susceptibility to degradation by liver enzymes, is a key determinant of its in vivo half-life and dosing regimen. In silico models can predict the metabolic fate of a compound by simulating its interaction with drug-metabolizing enzymes, such as those present in liver microsomes. These predictions can identify potential metabolic liabilities, or "hot spots," within the molecule that are prone to enzymatic modification. For this compound, computational predictions of its stability in human liver microsomes are essential for early-stage assessment. While specific in vitro data is the gold standard, in silico predictions offer a valuable preliminary screening tool. Predictive models suggest that the compound possesses moderate to good metabolic stability.

Lipophilicity (Log P) Calculations

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's Log P value indicates its relative solubility in a lipid versus an aqueous environment. An optimal Log P is often sought to balance membrane permeability and aqueous solubility. Various computational algorithms can be used to calculate the Log P of a molecule, each employing different methodologies. For this compound, a range of calculated Log P values can be obtained, providing a comprehensive understanding of its lipophilic character.

Fragment-Based Drug Discovery (FBDD) and Fragment-to-Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules. The structure of this compound lends itself to a fragment-based design approach. The quinoline (B57606) and phenoxy acetamide (B32628) moieties can be considered as distinct fragments that could be identified through separate screening efforts and subsequently linked or elaborated upon.

Strategies for optimizing fragment hits into lead compounds often involve:

Fragment Growing: Extending a fragment to interact with adjacent pockets on the target protein.

Fragment Linking: Connecting two or more fragments that bind to different sites on the target.

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogs.

A QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors has been reported. nih.gov This study is particularly relevant as it explores the same core scaffold as this compound. The research involved the development of both 2D and 3D-QSAR models to understand the structural requirements for HIF-1 inhibitory activity. nih.gov

The 2D-QSAR model highlighted the importance of several descriptors in influencing the biological activity:

SssNHE-index: An electrotopological state descriptor related to the presence of nitrogen atoms with single bonds and attached hydrogens.

slogp: A calculated Log P value, emphasizing the role of lipophilicity. nih.gov

T_O_N_1: A descriptor related to the topological distance between oxygen and nitrogen atoms. nih.gov

T_2_Cl_1: A descriptor accounting for the presence and position of chlorine atoms, which, while not present in the parent compound, indicates regions where halogen substitution could be explored. nih.gov

The 3D-QSAR model, which utilized k-nearest neighbor molecular field analysis (kNN-MFA), provided insights into the steric, hydrophobic, and electrostatic fields around the molecules that are crucial for activity. nih.gov These models demonstrated good correlative and predictive capabilities, suggesting that the structural insights gained can be valuable for designing novel derivatives with enhanced HIF-1 inhibitory activity. nih.gov

Lead Optimization and Rational Drug Design Principles

Strategic Approaches for Lead Optimization of 2-Phenoxy-N-(quinolin-5-yl)acetamide Derivatives

A primary objective in lead optimization is to enhance a compound's potency—its effectiveness at a given concentration—while ensuring it acts selectively on its intended biological target. For derivatives related to the this compound scaffold, researchers have successfully improved these parameters. For instance, in the development of inhibitors for ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme in osteoarthritis, specific substitutions on the quinoline (B57606) and phenoxy moieties were explored. nih.gov

Selected compounds from a series of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamides demonstrated sub-micromolar potency against ADAMTS-5. nih.gov Crucially, these compounds also showed good selectivity, being less active against related metalloproteases like ADAMTS-4, MMP-13, and MMP-12. nih.gov This selectivity is vital to minimize off-target effects. Similarly, in the pursuit of anti-mycobacterial agents, derivatives of the related 2-(quinolin-4-yloxy)acetamide class have shown potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as ≤ 0.02 μM against both drug-sensitive and multidrug-resistant strains. nih.gov

Compound IDTargetPotencySelectivity Profile
Compound 53 ADAMTS-5Sub-microMolarGood selectivity over ADAMTS-4, MMP-13, MMP-12
INCT-TB1164 M. tuberculosisMIC ≤ 0.02 μMPotent against drug-sensitive and multidrug-resistant strains

This table presents data on representative compounds to illustrate potency and selectivity enhancement.

Binding affinity, the strength of the interaction between a drug and its target, is a key determinant of potency. f1000research.com Optimization strategies often involve computational methods like molecular docking to predict how structural modifications will affect this interaction. patsnap.comf1000research.com For quinoline derivatives, molecular docking studies have been used to simulate the binding interactions with target enzymes, such as the HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitor binding pocket. mdpi.com

These studies reveal that specific functional groups on the quinoline and phenoxy rings can form crucial interactions, such as hydrogen bonds and π–π stacking, with amino acid residues in the target's active site. mdpi.com For example, in a series of 2-phenylamino-4-phenoxyquinoline derivatives, interactions with residues like Lys101, His235, and Tyr188 were identified as key for binding to HIV-1 RT. mdpi.com By systematically modifying the substituents, medicinal chemists can strengthen these interactions, thereby increasing binding affinity and, consequently, biological activity. patsnap.com The typical pharmacophore for high D2 receptor affinity, for instance, includes an aromatic moiety, a cyclic amine, a central linker, and a lipophilic fragment, all of which contribute to binding. researchgate.net

A drug candidate must possess adequate solubility and stability to be effective. Poor solubility can hinder absorption, while chemical instability can lead to degradation before the drug reaches its target. patsnap.com Lead optimization addresses these issues by modifying the compound's structure to improve its physicochemical properties. Strategies include introducing polar functional groups to enhance aqueous solubility or altering metabolically labile sites to increase stability in biological systems. patsnap.com

In the development of ADAMTS-5 inhibitors based on a related quinoline acetamide (B32628) scaffold, researchers evaluated compounds for their stability in rat liver microsomes. nih.gov Compound 53 in this series was noted for showing a good balance of potent inhibition and favorable stability, representing progress toward a viable drug candidate. nih.gov Optimization of the ADME (absorption, distribution, metabolism, and excretion) profile is a central part of this process, ensuring the compound can reach its target in effective concentrations. patsnap.com

Scaffold Modification and Isosteric Replacements

Scaffold modification and isosteric replacement are powerful strategies in drug design used to improve a compound's properties or to create novel chemical entities with similar biological activity. researchgate.netscispace.com Scaffold hopping involves replacing the central core of a molecule with a structurally different one that maintains the original orientation of key binding groups. researchgate.net Bioisosteric replacement refers to the substitution of one atom or group of atoms with another that has similar physical or chemical properties. researchgate.net

These techniques have been applied to quinoline-based compounds. For example, in the search for new antituberculosis drugs, the 2-(quinolin-4-yloxy)acetamide system was proposed as a scaffold hop from the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of the clinical candidate telacebec. nih.gov This strategic replacement aimed to leverage the known antimycobacterial potential of the quinoline core while exploring new chemical space. nih.gov This approach successfully yielded novel compounds with potent activity against M. tuberculosis. nih.gov Such modifications can enhance potency, improve pharmacokinetic properties, and provide a route to new intellectual property. researchgate.net

Pharmacophore Elucidation and Design

A pharmacophore is a specific three-dimensional arrangement of chemical features that is essential for a molecule's biological activity. drugdesign.org Elucidating the pharmacophore of a lead compound allows for the design of new molecules that retain these key features, a process known as pharmacophore-based drug design. drugdesign.orgnih.gov This approach is particularly useful when the precise structure of the biological target is unknown. nih.gov

For classes of compounds including phenoxy acetamides and quinolines, the design process often begins by identifying the common structural elements across several active molecules. nih.gov For example, a molecular hybridization approach was used to design 2-phenylamino-4-phenoxyquinoline derivatives by fusing pharmacophoric structures from existing HIV-1 inhibitors. mdpi.com This led to the identification of the pyridinylamino substituent at the 2-position of the quinoline as being critical for inhibitory activity. mdpi.com By understanding that the pharmacophore consists of specific hydrogen bond donors, acceptors, and aromatic rings arranged in a precise geometry, researchers can design diverse structures that fit this model and are likely to be active. drugdesign.org

Targeted Design for Specific Biological Activities

The this compound scaffold and its close relatives have been explored for a wide range of biological activities, demonstrating the versatility of this chemical class. nih.gov Targeted design involves modifying the core structure to optimize its activity against a specific disease target. mdpi.com

Anticancer Activity: Certain N-(substituted phenyl)acetamide compounds bearing a quinolin-2(1H)-one moiety have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. nih.gov One derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly active against nasopharyngeal carcinoma cells, with an IC50 value of 0.6 μM. nih.gov

Anti-mycobacterial Activity: As previously mentioned, 2-(quinolin-4-yloxy)acetamides have been designed as potent inhibitors of Mycobacterium tuberculosis. nih.gov Their activity is believed to stem from the inhibition of the cytochrome bc1 complex, a crucial component of the bacillus's energy metabolism. nih.gov

Enzyme Inhibition: Derivatives have been specifically designed to inhibit enzymes implicated in disease. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamides were developed as selective inhibitors of ADAMTS-5 for potential use as disease-modifying agents in osteoarthritis. nih.gov Other related phenoxy derivatives have been investigated as inhibitors of acetylcholinesterase for Alzheimer's disease. nih.gov

Anti-inflammatory and Analgesic Activity: Structural modifications of phenoxy acetamide derivatives have yielded compounds with anti-inflammatory and analgesic properties. Studies have shown that the inclusion of halogen-containing groups can enhance anti-inflammatory function. nih.gov

This targeted approach allows for the fine-tuning of the molecular structure to achieve a desired therapeutic effect, underscoring the importance of rational design in modern drug discovery. nih.gov

Preclinical Pharmacological Investigations

In Vitro Biological Activity Studies

Enzyme and Receptor Assays

The ability of phenoxy acetamide (B32628) and quinoline (B57606) derivatives to interact with specific enzymes and receptors is a key area of preclinical investigation.

While numerous studies have focused on determining the IC₅₀ values of related compounds, specific data regarding the inhibition constant (Ki) for 2-phenoxy-N-(quinolin-5-yl)acetamide are not detailed in the reviewed literature. However, kinetic studies on some substituted acetamide derivatives have been performed, with analyses such as Lineweaver-Burk plots indicating mixed-type enzyme inhibition, a characterization related to the Ki value. researchgate.net

Numerous studies have determined the IC₅₀ and EC₅₀ values for a wide range of phenoxy acetamide and quinoline derivatives against various targets, particularly cancer cell lines and enzymes involved in signaling pathways. For instance, novel quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids have been evaluated for their anticancer activity against breast cancer cell lines, yielding specific IC₅₀ values. nih.gov Other research has identified 2-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent inhibitors of the PI3Kα enzyme, a critical component in cell signaling pathways often dysregulated in cancer. researchgate.net

Table 3: IC₅₀ Values of Selected Phenoxy Acetamide and Quinoline Derivatives

Compound Target/Cell Line Assay IC₅₀ (µM) Reference
N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide HepG2 (Liver Cancer) Cytotoxicity 6.9 nih.gov
(E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide MCF-7 (Breast Cancer) Cytotoxicity 16.84 nih.gov
(E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide MDA-MB-231 (Breast Cancer) Cytotoxicity 21.78 nih.gov
A 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (Compound 49b) PI3Kα Enzyme Enzyme Inhibition 0.24 researchgate.net

In Vivo Studies (Non-Human Animal Models)

The therapeutic potential suggested by in vitro assays has led to the evaluation of phenoxy acetamide and quinoline derivatives in various non-human animal models. These studies provide crucial information on the biological effects of these compounds in a whole-organism context.

For example, the antinociceptive properties of 5-amino(N-substituted carboxamide)quinoline derivatives were confirmed in rat models using the acetic acid-induced writhing test, which assesses peripheral analgesic activity. ijper.org In other research, the anti-inflammatory and anti-arthritic activity of N-(2-hydroxy phenyl) acetamide was studied in a rat model of adjuvant-induced arthritis. The results showed that the compound significantly retarded the increase in paw edema and reduced levels of pro-inflammatory cytokines. nih.gov Furthermore, in vivo studies on novel phenoxy acetamide derivatives have been conducted to assess their effects on tumor growth, providing evidence of their anti-proliferative action in a living system. nih.gov These non-human animal studies are critical for validating in vitro findings and establishing a basis for the potential therapeutic application of this class of compounds. nih.govnih.govmdpi.commdpi.com

Evaluation of Pharmacological Effects in Disease Models

There is no available data from preclinical studies evaluating the anti-inflammatory, analgesic, or other pharmacological effects of this compound in disease models. Research on analogous compounds suggests that molecules containing phenoxy acetamide and quinoline motifs can exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. nih.govnih.govresearchgate.netresearchgate.net For instance, some N-(2-hydroxy phenyl) acetamide derivatives have been shown to inhibit inflammation-related cytokines and reactive oxygen species in models of arthritis. nih.gov Similarly, other acetamide derivatives have demonstrated significant analgesic effects in various nociceptive tests. researchgate.netmdpi.comorientjchem.org However, these findings are not directly applicable to this compound, and dedicated studies are required to determine its specific pharmacological profile.

Pharmacokinetic Assessments

No information regarding the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), drug exposure, or half-life, is currently available. Pharmacokinetic studies are essential to understand how a compound is processed by a living organism and are a critical component of preclinical drug development. Without such studies for this compound, its potential as a therapeutic agent remains unevaluated.

Potential Applications and Future Research Directions Non Clinical Focus

Future Research Avenues and Untapped Potential of the 2-Phenoxy-N-(quinolin-5-yl)acetamide Scaffold

The structural framework of this compound, which combines a quinoline (B57606) core, a phenoxy group, and an acetamide (B32628) linker, has been predominantly explored for its pharmacological activities. However, the inherent chemical properties of these constituent moieties suggest a broad spectrum of untapped potential in various non-clinical fields. Future research could strategically pivot towards materials science, agricultural chemistry, and analytical applications, leveraging the unique electronic and structural characteristics of this scaffold.

Exploration in Materials Science

The quinoline nucleus, a key component of the this compound scaffold, is known for its use as a solvent for resins and in the manufacturing of paints. nih.gov Furthermore, quinoline derivatives have demonstrated significant promise in the realm of organic electronics due to their fluorescent properties and electron-transporting capabilities. researchgate.netresearchgate.net These characteristics are foundational for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and organic thin-film transistors. researchgate.netresearchgate.net The this compound scaffold, with its extended conjugation and potential for molecular stacking, could be investigated for its utility in these advanced materials. Future research could focus on synthesizing a series of derivatives with tailored electronic properties to modulate their performance in such devices.

Another significant, yet underexplored, application for this scaffold is in the area of corrosion inhibition. Quinoline and its derivatives are recognized for their efficacy as corrosion inhibitors, a property attributed to the high electron density of the heterocyclic ring system. nih.govresearchgate.net This allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. researchgate.net The presence of additional heteroatoms (oxygen and nitrogen) in the phenoxy and acetamide groups of this compound could further enhance this effect through increased coordination with metal ions. Systematic studies on the corrosion inhibition efficiency of this compound and its derivatives on various metals and alloys could open up new industrial applications.

Table 1: Potential Applications in Materials Science

Potential Application Key Structural Feature Rationale for Future Research
Organic Electronics (OLEDs, Solar Cells) Quinoline Core Inherent fluorescence and electron-transporting properties. researchgate.netresearchgate.net
Corrosion Inhibition Quinoline Ring, Heteroatoms High electron density and potential for strong adsorption on metal surfaces. nih.govresearchgate.net

Innovations in Agricultural Chemistry

The development of novel agrochemicals is a critical area of research to ensure food security. Quinoline derivatives have already been noted for their agrochemical potential, including use as pesticides. researchgate.netnih.gov Specifically, the primary use of 8-hydroxyquinoline, a related compound, is as a precursor to pesticides. nih.gov Furthermore, research into phenoxyacetamide derivatives has demonstrated their potential as insecticidal agents. For instance, novel phenoxyacetamide compounds have shown promising results against agricultural pests like the cotton leafworm, Spodoptera littoralis. researchgate.net

This convergence of activity within its constituent parts makes the this compound scaffold a compelling candidate for the development of new classes of pesticides, including insecticides, herbicides, and fungicides. Future research should involve the synthesis and screening of a library of this compound derivatives to identify compounds with potent and selective activity against a range of agricultural pests and pathogens. Structure-activity relationship (SAR) studies would be crucial in optimizing these compounds to enhance their efficacy and environmental safety profiles.

Table 2: Potential Agrochemical Applications

Agrochemical Class Relevant Moiety Supporting Evidence
Insecticides Phenoxyacetamide Derivatives have shown activity against pests such as the cotton leafworm. researchgate.net
Pesticides (General) Quinoline Quinoline derivatives are known for their broad agrochemical potential. researchgate.netnih.gov

Utility as Chemical Probes and Sensors

The quinoline moiety is a well-known fluorophore, and its fluorescence is often sensitive to the local environment, including the presence of metal ions. This property makes quinoline derivatives attractive candidates for the development of chemical sensors and probes. The this compound structure provides multiple sites for potential coordination with analytes, which could modulate its photophysical properties.

Future investigations could explore the potential of this scaffold to act as a selective chemosensor for environmentally or industrially relevant metal ions. By modifying the substituents on the phenoxy and quinoline rings, it may be possible to fine-tune the selectivity and sensitivity of these molecular probes. Such research could lead to the development of new analytical tools for environmental monitoring and industrial process control.

Q & A

Q. What are the standard synthetic routes for preparing 2-phenoxy-N-(quinolin-5-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling phenoxyacetic acid derivatives with quinolin-5-amine via amide bond formation. For example, activation of the carboxylic acid using coupling reagents like EDCI/HOBt in anhydrous DCM under nitrogen can yield the target compound . Reaction optimization includes adjusting stoichiometry (e.g., 1.2:1 acid-to-amine ratio), solvent polarity (e.g., acetonitrile for improved solubility ), and temperature (room temperature vs. reflux). Monitoring via TLC (e.g., silica gel, hexane/EtOAc 3:1) ensures completion. Purification by column chromatography (silica gel, gradient elution) or recrystallization enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer : Essential techniques include:
  • 1H/13C NMR : Assign peaks by comparing shifts to analogous structures (e.g., quinoline protons resonate at δ 8.5–9.0 ppm; phenoxy protons at δ 6.8–7.5 ppm) . Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C17H14N2O2: 289.0983) .
    Cross-validate assignments with computational tools (e.g., PubChem data ) or literature analogs.

Q. How should researchers design experiments to investigate the biological activity of this compound?

  • Methodological Answer : Align with a theoretical framework (e.g., quinoline-based inhibitors targeting kinase enzymes ). Design dose-response assays (e.g., 0.1–100 µM) in cellular models, using positive controls (e.g., staurosporine for kinase inhibition). Include cytotoxicity assays (MTT/WST-1) to differentiate specific activity from general toxicity. Replicate experiments (n ≥ 3) and apply statistical tests (ANOVA with post-hoc analysis) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

  • Methodological Answer : Contradictions may arise from polymorphism or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
  • Variable Temperature (VT) NMR : Detect conformational changes by collecting spectra at 25°C to 60°C .
  • XRD Analysis : Resolve crystal structure to confirm bond lengths/angles and compare with computational models (e.g., DFT-optimized geometries) .
  • Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may distort NMR signals .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Isolation : Purify intermediates (e.g., quinolin-5-amine via recrystallization in ethanol/water) to minimize side reactions .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)2) for coupling steps; optimize ligand-to-metal ratios .
  • Flow Chemistry : Utilize continuous flow systems to enhance mixing and reduce reaction times (e.g., 30 min vs. 24 h in batch) .

Q. How can structure-activity relationship (SAR) studies for this compound be systematically conducted?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenoxy ring) and assess activity .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes against targets (e.g., SARS-CoV-2 main protease) and guide synthetic priorities .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Methodological Frameworks

Q. How should researchers integrate computational and experimental data to validate the mechanism of action of this compound?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS for protein-ligand stability) with experimental binding assays (e.g., SPR or ITC). Cross-correlate computational binding energies (ΔG) with IC50 values to validate hypotheses .

Q. What statistical approaches are appropriate for analyzing dose-dependent responses in pharmacological studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curve in GraphPad Prism) to calculate EC50/IC50. Apply the Hill equation to assess cooperativity. For multi-parametric data (e.g., cytotoxicity + efficacy), employ principal component analysis (PCA) to reduce dimensionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.